6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride to modify the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Shares the same core structure but lacks the isopropyl group.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another pyrazolo[3,4-d]pyrimidine derivative with different substituents.
Uniqueness
6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C8H11N5O |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6-amino-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-4(2)13-6-5(3-10-13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H3,9,11,12,14) |
InChI Key |
DWFRBBMJEYSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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